Roseoflavin

Übersicht

Beschreibung

R-9-(2-Hydroxypropyl)adenin: ist ein Purinderivat mit der chemischen Formel C8H11N5O . Es ist ein weißes oder cremefarbenes kristallines Pulver, das in Wasser schwer löslich, aber in organischen Lösungsmitteln wie Methanol und Methylenchlorid löslich ist . Diese Verbindung ist bekannt für ihre hohe thermische und chemische Stabilität und wird hauptsächlich im Bereich der Medizin als potenzielles Arzneimittelmolekül oder Arzneimittelzwischenprodukt eingesetzt .

Vorbereitungsmethoden

Die Herstellung von R-9-(2-Hydroxypropyl)adenin erfolgt über verschiedene Synthesewege. Eine gängige Methode umfasst die folgenden Schritte :

Reaktion von 6-Chlorpurin und Brompropanon: Diese Reaktion liefert 6-Chlor-9-(Acetonyl)-purin.

Asymmetrische Hydrierung: Das resultierende 6-Chlor-9-(Acetonyl)-purin wird einer asymmetrischen Hydrierung unterzogen, um ®-6-Chlor-9-(2-Hydroxypropyl)adenin zu bilden.

Aminolyse: Der letzte Schritt beinhaltet die Aminolyse von ®-6-Chlor-9-(2-Hydroxypropyl)adenin, um R-9-(2-Hydroxypropyl)adenin zu erhalten.

Eine andere Methode umfasst die folgenden Schritte :

Primäre Aminoacetylierung: Adenin wird in einem organischen Lösungsmittel gelöst, und Essigsäureanhydrid wird bei 0-10 °C zugegeben. Das Gemisch wird gerührt und bei 80-85 °C für 6-10 Stunden umgesetzt.

N-Hydroxypropylierung: Der pH-Wert des Reaktionsgemisches wird auf 9-10 eingestellt, und Propylencarbonat wird zugegeben. Das Gemisch wird bei 120-140 °C gerührt, abgekühlt und Toluol wird zugegeben. Das feste Produkt wird abgetrennt und getrocknet.

Deacetylierungsreaktion: Das feste Produkt wird zu einer wässrigen Natriumhydroxidlösung gegeben und bei 90-95 °C für 2-4 Stunden gerührt. Das Gemisch wird dann abgekühlt, neutralisiert und das Produkt wird abgetrennt und getrocknet.

Chemische Reaktionsanalyse

R-9-(2-Hydroxypropyl)adenin durchläuft verschiedene chemische Reaktionen, darunter :

Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, bei denen die Hydroxylgruppe unter geeigneten Bedingungen durch andere Nucleophile ersetzt werden kann.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann Oxidation beispielsweise zu entsprechenden Ketonen oder Aldehyden führen, während Substitutionsreaktionen verschiedene substituierte Purinderivate produzieren können.

Wissenschaftliche Forschungsanwendungen

R-9-(2-Hydroxypropyl)adenin hat verschiedene wissenschaftliche Forschungsanwendungen :

Chemie: Es wird als Baustein bei der Synthese verschiedener Purinderivate und Nucleosideanaloga verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen antiviralen, krebshemmenden und immunmodulatorischen Wirkungen untersucht.

Medizin: Es ist ein wichtiges Zwischenprodukt bei der Synthese von antiviralen Medikamenten wie Tenofovirdisoproxilfumarat, das zur Behandlung von HIV- und Hepatitis-B-Infektionen eingesetzt wird.

Industrie: Die Verbindung wird bei der Entwicklung von pharmazeutischen Formulierungen und als Forschungschemikalie in der Arzneimittelforschung eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von R-9-(2-Hydroxypropyl)adenin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie der Thymidinkinase . Diese Wechselwirkung kann die Replikation von viraler DNA hemmen, wodurch sie gegen bestimmte Virusinfektionen wirksam ist. Die antivirale Aktivität der Verbindung wird auf ihre Fähigkeit zurückgeführt, den viralen Replikationsprozess zu stören, indem sie in die virale DNA eingebaut wird und eine Kettenabbruch verursacht.

Analyse Chemischer Reaktionen

R-9-(2-hydroxypropyl)adenine undergoes various chemical reactions, including :

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted purine derivatives.

Wissenschaftliche Forschungsanwendungen

R-9-(2-hydroxypropyl)adenine has several scientific research applications :

Chemistry: It is used as a building block in the synthesis of various purine derivatives and nucleoside analogs.

Biology: The compound is studied for its potential antiviral, anticancer, and immunomodulatory activities.

Medicine: It is a key intermediate in the synthesis of antiviral drugs such as tenofovir disoproxil fumarate, which is used to treat HIV and hepatitis B infections.

Industry: The compound is used in the development of pharmaceutical formulations and as a research chemical in drug discovery.

Wirkmechanismus

The mechanism of action of R-9-(2-hydroxypropyl)adenine involves its interaction with molecular targets such as thymidine kinase . This interaction can inhibit the replication of viral DNA, making it effective against certain viral infections. The compound’s antiviral activity is attributed to its ability to interfere with the viral replication process by incorporating into the viral DNA and causing chain termination.

Vergleich Mit ähnlichen Verbindungen

R-9-(2-Hydroxypropyl)adenin kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B. :

Aciclovir: Beide Verbindungen werden als antivirale Mittel eingesetzt, aber Aciclovir wird häufiger zur Behandlung von Herpes-simplex-Virus-Infektionen eingesetzt.

Ganciclovir: Ähnlich wie R-9-(2-Hydroxypropyl)adenin wird Ganciclovir zur Behandlung von Cytomegalievirus-Infektionen eingesetzt.

Famciclovir: Diese Verbindung ist ein weiteres antivirales Mittel, das zur Behandlung von Herpes-zoster- und Herpes-simplex-Virus-Infektionen eingesetzt wird.

R-9-(2-Hydroxypropyl)adenin ist aufgrund seiner spezifischen Struktur und des Vorhandenseins der Hydroxypropylgruppe einzigartig, die zu seinen besonderen chemischen und biologischen Eigenschaften beiträgt.

Eigenschaften

IUPAC Name |

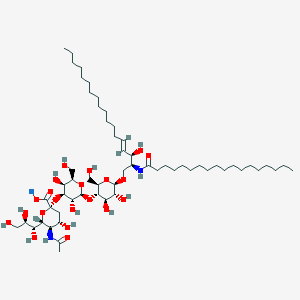

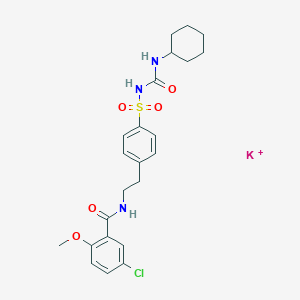

8-(dimethylamino)-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O6/c1-8-4-9-11(5-10(8)22(2)3)23(6-12(25)15(27)13(26)7-24)16-14(19-9)17(28)21-18(29)20-16/h4-5,12-13,15,24-27H,6-7H2,1-3H3,(H,21,28,29)/t12-,13+,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQLDUYTWDABFK-GUTXKFCHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N(C)C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1N(C)C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51093-55-1 | |

| Record name | 8-Demethyl-8-(dimethylamino)riboflavin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51093-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate](/img/structure/B8055884.png)

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B8055891.png)

![[(6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B8055900.png)

![sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B8055909.png)

![D-Glucose, 2-deoxy-2-[[(methylnitrosoamino)carbonyl]amino]-](/img/structure/B8055912.png)

![(5S)-5-[(1R)-1-(1H-indol-3-yl)ethyl]-2-(methylamino)-1,3-oxazol-4-one](/img/structure/B8055942.png)